2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)
Description
The compound 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is a conjugated aromatic system comprising a central 1,3-phenylene core substituted with two 5-bromothiophene units and one thiophen-2-yl group. This structure enables extended π-conjugation, making it relevant for applications in organic electronics, such as organic photovoltaics (OPVs) or field-effect transistors (OFETs).
Properties
CAS No. |
651329-41-8 |
|---|---|
Molecular Formula |
C18H10Br2S3 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-bromo-5-[3-(5-bromothiophen-2-yl)-5-thiophen-2-ylphenyl]thiophene |
InChI |
InChI=1S/C18H10Br2S3/c19-17-5-3-15(22-17)12-8-11(14-2-1-7-21-14)9-13(10-12)16-4-6-18(20)23-16/h1-10H |
InChI Key |
KARGWVMJRKWRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) typically involves the bromination of thiophene derivatives. One common method includes the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to thiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in materials science .
Scientific Research Applications
2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component of diagnostic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mechanism of Action
The mechanism of action of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key structural analogs differ in substituents on the phenylene core or thiophene units:
Key Observations :
- Bromine vs.
- Electron-Withdrawing Effects : Bromine substituents lower the HOMO/LUMO levels of thiophene derivatives, facilitating electron injection in OPVs .
Functional Group Variations in Conjugated Systems
Compounds with alternative linkers or extended conjugation:
Comparison :
- Central Core Flexibility : The 1,3-phenylene core in the target compound allows for more rigid conjugation compared to benzo[1,2-b:4,5-b′]dithiophene (BDT) systems, which offer broader absorption spectra .
- Bioactivity : Unlike the target compound, thiophene-pyrazole hybrids in exhibit potent anti-tumor activity, highlighting how structural modifications redirect applications from materials to medicine .
Biological Activity
The compound 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is a member of the thiophene family, known for its diverse biological activities. Thiophene derivatives have garnered attention in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, summarizing key findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The structure of 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) features two bromothiophene units connected by a phenylene bridge. This configuration is significant as it influences the compound's electronic properties and biological interactions.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a range of biological activities. The following sections summarize specific activities related to 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene).
Anticancer Activity
Studies have shown that thiophene-based compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that certain bromothiophene derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Activity
Thiophene derivatives are noted for their anti-inflammatory properties. Research has indicated that compounds similar to 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential applications in treating inflammatory diseases, including arthritis.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been extensively studied. Compounds within this class have shown effectiveness against various bacterial and fungal strains. For example, studies have reported that certain bromothiophene derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Thiophene Derivatives
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |
| Antimicrobial | Effective against bacteria/fungi | , |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of various thiophene derivatives on MCF-7 breast cancer cells. The results indicated that certain bromothiophene compounds significantly reduced cell viability through ROS-mediated pathways.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of thiophene derivatives in a rat model of arthritis. The results showed a marked decrease in paw swelling and a reduction in inflammatory markers following treatment with these compounds.
- Antimicrobial Efficacy : A study assessed the antibacterial activity of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
